
Nicotinic acid, 2-(1-adamantyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 2-(1-adamantyl)ethyl ester is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.3807 . This compound is an ester derivative of nicotinic acid (also known as niacin or vitamin B3), where the esterification occurs with 2-(1-adamantyl)ethyl alcohol. The adamantyl group is a bulky, rigid structure that can influence the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(1-adamantyl)ethyl ester typically involves the esterification of nicotinic acid with 2-(1-adamantyl)ethyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
Nicotinic acid, 2-(1-adamantyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 2-(1-adamantyl)ethyl alcohol.
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The aromatic ring of nicotinic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.
Major Products Formed
Hydrolysis: Nicotinic acid and 2-(1-adamantyl)ethyl alcohol.
Oxidation: Hydroxylated or carbonylated derivatives of the adamantyl group.
Substitution: Nitrated or halogenated derivatives of nicotinic acid.
科学的研究の応用
Nicotinic acid, 2-(1-adamantyl)ethyl ester has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-modifying properties.
作用機序
The mechanism of action of nicotinic acid, 2-(1-adamantyl)ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively. The ester linkage can be hydrolyzed in vivo to release nicotinic acid, which is known to modulate lipid metabolism and influence various cellular processes .
類似化合物との比較
Similar Compounds
Nicotinic acid (Niacin): The parent compound, known for its lipid-modifying properties and use in treating dyslipidemia.
Nicotinamide (Niacinamide): An amide derivative of nicotinic acid with similar biological activities but different pharmacokinetic properties.
Inositol hexanicotinate: A form of nicotinic acid that releases nicotinic acid slowly over time, reducing the risk of side effects.
Uniqueness
Nicotinic acid, 2-(1-adamantyl)ethyl ester is unique due to the presence of the adamantyl group, which imparts distinct physical and chemical properties. This bulky, rigid structure can influence the compound’s solubility, stability, and interactions with biological targets, potentially enhancing its therapeutic potential compared to other nicotinic acid derivatives .
特性
CAS番号 |
64140-39-2 |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC名 |
2-(1-adamantyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C18H23NO2/c20-17(16-2-1-4-19-12-16)21-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15H,3,5-11H2 |
InChIキー |
AVSOLGBUADYZAD-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCOC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


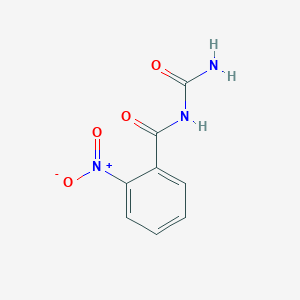
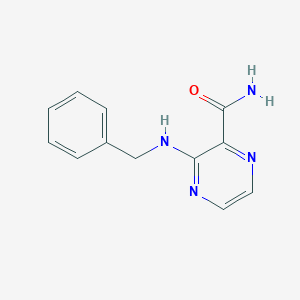

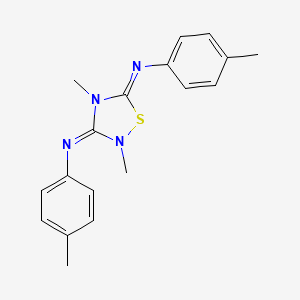
![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
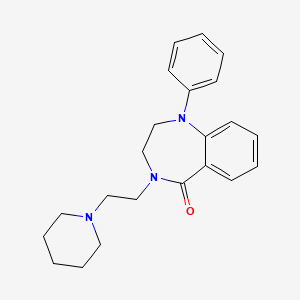
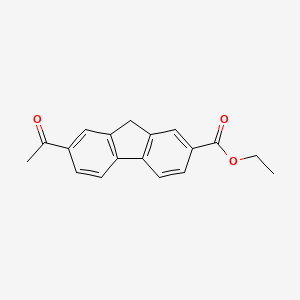
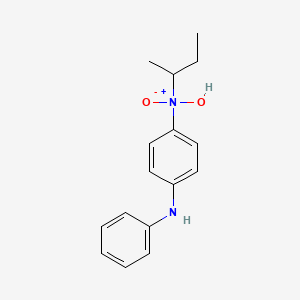
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
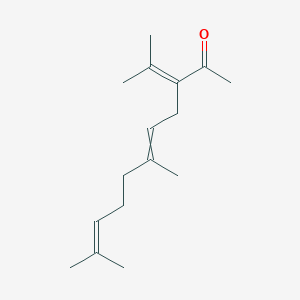
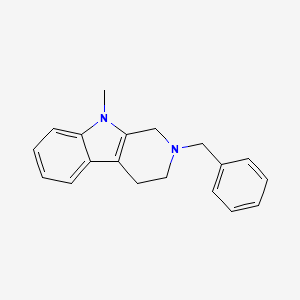
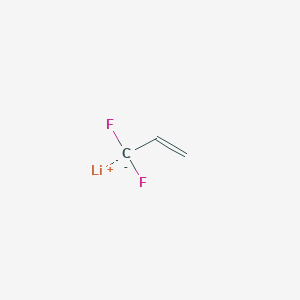

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
